

TES-991: A Selective ACMSD Inhibitor for NAD⁺ Augmentation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme central to cellular metabolism, energy production, and genomic stability. A decline in NAD⁺ levels is implicated in a wide range of age-related and metabolic diseases. The enzyme α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD⁺ synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD⁺ precursor, ACMSD limits NAD⁺ production. **TES-991** is a potent and selective small-molecule inhibitor of human ACMSD. By blocking ACMSD, **TES-991** effectively redirects the metabolic flux towards NAD⁺ synthesis, offering a novel therapeutic strategy for conditions associated with NAD⁺ deficiency. This document provides a comprehensive technical overview of **TES-991**, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction: The Role of ACMSD in NAD⁺ Homeostasis

The kynurenine pathway is the primary route for tryptophan catabolism, leading to either complete oxidation or the de novo synthesis of NAD⁺.^{[1][2]} A critical branch point in this pathway is governed by the enzyme ACMSD.^{[2][3][4]} ACMSD decarboxylates α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), diverting it away from NAD⁺ production and

towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]

Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] **TES-991** has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed to leverage this therapeutic concept.[7][8]

Mechanism of Action of TES-991

TES-991 functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the ACMSD-catalyzed conversion of ACMS to α -aminomuconate semialdehyde (AMS), **TES-991** causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial function and protecting cells from metabolic stress.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for **TES-991** from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Species	Value	Reference(s)
IC ₅₀	Human ACMSD	3 nM	[6][8][9]
P450 Inhibition	CYP2C19	Observed	[8][9]

Table 2: Pharmacokinetic Profile of TES-991

Route	Dose	Species	Key Parameters	Reference(s)
Intravenous (IV)	0.5 mg/kg	N/A	Low blood clearance, low volume of distribution, $t_{1/2}$ ~4.0-5.0 h	[8][9]
Oral (PO)	5 mg/kg	N/A	Quantifiable blood concentrations up to 8 h, moderate systemic exposure	[8][9]

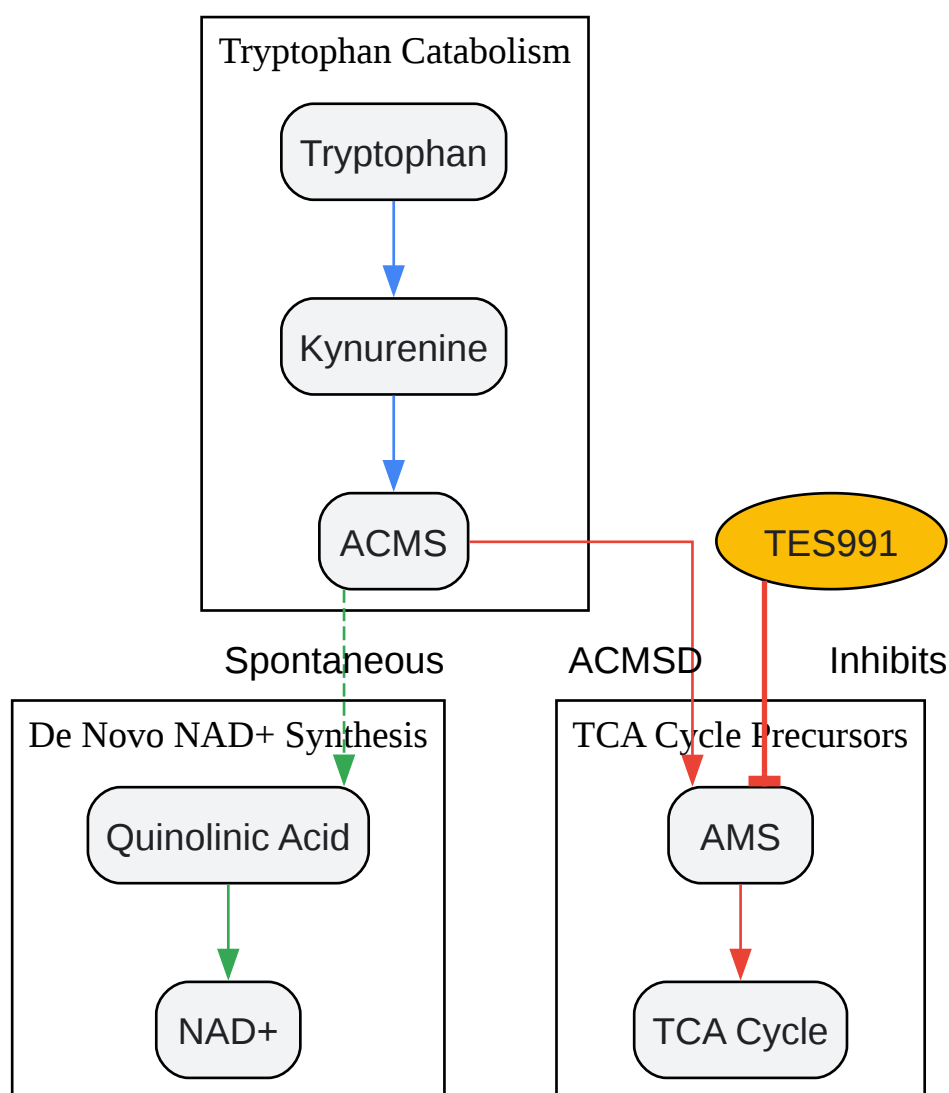
Table 3: In Vivo Efficacy Studies in Mouse Models

Model	Dose & Duration	Key Findings	Reference(s)
Healthy C57BL/6J Mice	15 mg/kg/day for 10 days	Increased NAD ⁺ in liver, kidneys, and brain. No effect in heart or skeletal muscle. No adverse effects on metabolic homeostasis or organ function.	[7]
NAFLD (MCD Diet)	15 mg/kg/day (prophylactic)	Attenuated hepatic steatosis, reduced plasma ALT/AST, reverted hepatic NAD ⁺ depletion, protected against lipid accumulation, and attenuated inflammation.	[7]

Signaling and Experimental Workflow Diagrams

Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the branch point in the kynurenine pathway controlled by ACMSD and the mechanism by which **TES-991** redirects metabolic flux towards NAD⁺ synthesis.

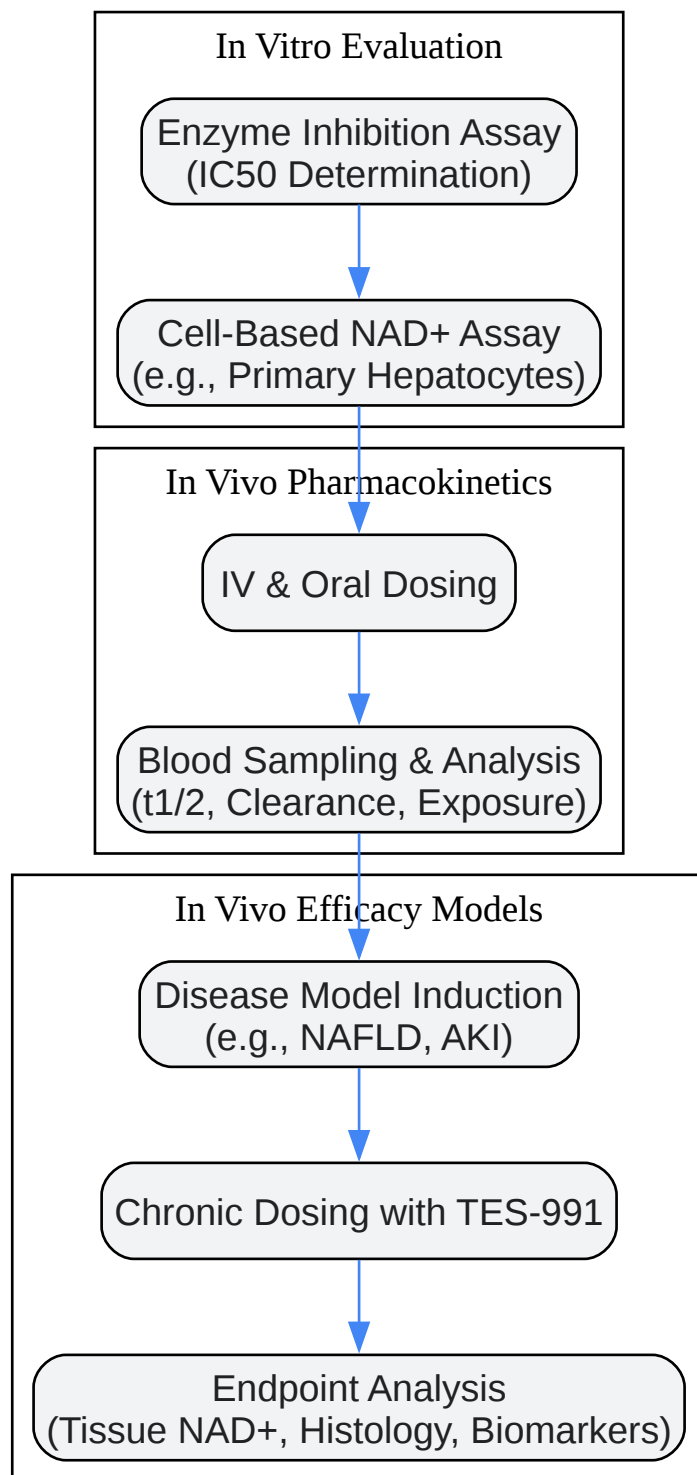


[Click to download full resolution via product page](#)

Caption: ACMSD inhibition by **TES-991** shunts ACMS to NAD⁺ synthesis.

Experimental Workflow for ACMSD Inhibitor Evaluation

This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like **TES-991**.



[Click to download full resolution via product page](#)

Caption: Preclinical workflow for evaluating ACMSD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols relevant to the evaluation of **TES-991**.

In Vivo Formulation

For reliable in vivo administration, **TES-991** can be formulated using established protocols. The choice of vehicle depends on the administration route and study duration.

- Protocol 1 (Aqueous Vehicle for IV/PO):[\[8\]](#)
 - Prepare a stock solution of **TES-991** in DMSO (e.g., 20.8 mg/mL).
 - Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - For example, to make 1 mL of working solution, add 100 μ L of the DMSO stock to 400 μ L of PEG300 and mix. Add 50 μ L of Tween-80 and mix. Finally, add 450 μ L of saline to reach the final volume.
 - Ensure the final solution is clear. Sonication or gentle heating can be used to aid dissolution. The reported solubility for this formulation is ≥ 2.08 mg/mL.[\[8\]](#)
- Protocol 2 (Oil Vehicle for PO):[\[8\]](#)
 - Prepare a stock solution of **TES-991** in DMSO (e.g., 20.8 mg/mL).
 - Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 μ L DMSO stock to 900 μ L corn oil).
 - Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral gavage but should be used with caution for studies exceeding two weeks.[\[8\]](#)

Primary Hepatocyte Treatment and Analysis

In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.

- Cell Culture and Treatment:
 - Isolate primary hepatocytes from mice using standard collagenase perfusion methods.
 - Plate cells on collagen-coated plates and allow them to adhere.
 - Treat hepatocytes with varying concentrations of **TES-991** (e.g., up to 500 nM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[\[7\]](#)[\[10\]](#)
- NAD⁺ Quantification:
 - Following treatment, lyse the cells and quantify intracellular NAD⁺ levels using commercially available colorimetric or fluorescent assay kits according to the manufacturer's instructions.
- Fatty Acid Oxidation (FAO) Assay:[\[7\]](#)[\[10\]](#)
 - Treat primary hepatocytes with **TES-991** or vehicle for 24 hours.
 - To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument.
 - Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 μM) to determine the maximal respiration rate, which is indicative of FAO capacity.[\[10\]](#)

In Vivo NAFLD Mouse Model

This protocol describes a model to test the efficacy of **TES-991** in a disease context.

- Animal Model: Use 13-week-old male C57BL/6J mice.[\[7\]](#)
- Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methionine-choline deficient (MCD) diet.[\[7\]](#) A control group should be fed a standard chow diet.
- Treatment: For the prophylactic treatment group, supplement the MCD diet with **TES-991** at a dose of 15 mg/kg/day.[\[7\]](#)

- Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology (e.g., several weeks).
- Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
 - Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
 - Liver Tissue:
 - Measure hepatic NAD⁺ levels.[7]
 - Perform histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid accumulation.[11]
 - Conduct gene expression analysis (e.g., via qPCR) for markers of inflammation and fatty acid oxidation.[7]

Conclusion and Future Directions

TES-991 is a potent and selective ACMSD inhibitor that effectively increases de novo NAD⁺ synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7] The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position **TES-991** as a valuable tool for further investigation into the therapeutic benefits of ACMSD inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of liver and kidney disease, as well as investigating the long-term safety and translatability of this innovative therapeutic approach. The targeted elevation of NAD⁺ via ACMSD inhibition represents a promising strategy for a range of metabolic and age-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Structural Basis of Human Dimeric α -Amino- β -Carboxymuconate- ϵ -Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. De novo NAD⁺ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α -Amino- β -carboxymuconate- ϵ -semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD⁺) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TES-991: A Selective ACMSD Inhibitor for NAD⁺ Augmentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2989993#tes-991-as-a-selective-acmsd-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com